molecular formula C10H12N4O4 B015395 Nebularine CAS No. 550-33-4

Nebularine

Cat. No.: B015395
CAS No.: 550-33-4
M. Wt: 252.23 g/mol
InChI Key: MRWXACSTFXYYMV-FDDDBJFASA-N
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Description

It has been recognized for its antibiotic, antiamebal, antiviral, and antiparasitic properties . Nebularine exhibits high cytotoxicity in animal cells and has been studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

Nebularine primarily targets Adenosine Deaminase . Adenosine Deaminase is an enzyme that plays a crucial role in purine metabolism, and is needed for the breakdown of adenosine from food and for the turnover of nucleic acids in tissues .

Mode of Action

It is known to be a purine nucleoside analogue . Purine nucleoside analogues are a group of drugs widely used in treatment of cancer and viral infections, they mimic the structure of metabolic purines and interfere with DNA and RNA synthesis .

Biochemical Pathways

This compound is involved in the inhibition of DNA synthesis, which is a crucial process for cell division and growth . This could potentially lead to the inhibition of cancer cell growth.

Pharmacokinetics

It’s known that many purine nucleoside analogues have poor pharmacokinetics, binding tightly to their target enzymes and leading to nearly irreversible activity .

Result of Action

This compound has been found to have cytotoxic effects in both animal and plant cells . In animal cells, it leads to the depletion of ATP and formation of purine riboside phosphates by adenosine kinase . In plants, it was found to inhibit growth and cause mitotic aberrations in root tips .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been found that the risk or severity of certain conditions can be increased when this compound is combined with other substances . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nebularine can be synthesized using various methods. One notable method involves using inosine as a raw material, which undergoes acyl protection, sulfuration, and desulfuration reactions to yield this compound . This method avoids the use of heavy metal catalysts and column chromatography, making it suitable for large-scale synthesis.

Industrial Production Methods: this compound can also be isolated from a novel Microbispora species using Droplet Counter Current Chromatography . This method is efficient and allows for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Nebularine undergoes various chemical reactions, including dehydrazination, which is catalyzed by copper sulfate in water . This reaction yields this compound in good yields and is suitable for industrial applications.

Common Reagents and Conditions:

    Dehydrazination: Catalyzed by copper sulfate (2 mol%) in water.

    Desulfuration: Utilizes 50% nitric acid as a desulfuration agent.

Major Products: The major product formed from these reactions is this compound itself, which can be further used in various applications.

Scientific Research Applications

Nebularine has a wide range of scientific research applications:

Comparison with Similar Compounds

Nebularine is unique among purine nucleosides due to its broad spectrum of biological activities. Similar compounds include:

This compound stands out due to its high cytotoxicity and diverse range of applications in both plant and animal systems.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWXACSTFXYYMV-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015580
Record name Nebularine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-33-4
Record name Nebularine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nebularine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nebularine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nebularine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-β-D-ribofuranosyl-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEBULARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8B604PS4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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